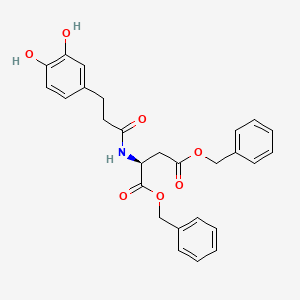

LDL-IN-4

Description

Properties

IUPAC Name |

dibenzyl (2S)-2-[3-(3,4-dihydroxyphenyl)propanoylamino]butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27NO7/c29-23-13-11-19(15-24(23)30)12-14-25(31)28-22(27(33)35-18-21-9-5-2-6-10-21)16-26(32)34-17-20-7-3-1-4-8-20/h1-11,13,15,22,29-30H,12,14,16-18H2,(H,28,31)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNEUAEKNRYBOTP-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CC(C(=O)OCC2=CC=CC=C2)NC(=O)CCC3=CC(=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)C[C@@H](C(=O)OCC2=CC=CC=C2)NC(=O)CCC3=CC(=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10653142 | |

| Record name | Dibenzyl N-[3-(3,4-dihydroxyphenyl)propanoyl]-L-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

615264-62-5 | |

| Record name | Dibenzyl N-[3-(3,4-dihydroxyphenyl)propanoyl]-L-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Discovery and Synthesis of Lanosterol 14α-demethylase (CYP51A1) Inhibitors

An in-depth search did not yield specific information on a molecule designated "LDL-IN-4." The search results primarily discuss the broader topics of low-density lipoprotein (LDL) cholesterol, its role in cardiovascular disease, and various therapeutic strategies to lower its levels. These strategies include inhibitors of enzymes in the cholesterol biosynthesis pathway, such as HMG-CoA reductase (statins) and lanosterol 14α-demethylase, as well as molecules that enhance LDL receptor activity.

Given the absence of specific data for "LDL-IN-4," this guide will focus on a well-established area of research mentioned in the search results: the discovery and synthesis of inhibitors for Lanosterol 14α-demethylase (CYP51A1) , a critical enzyme in the cholesterol biosynthesis pathway.[1][2] This enzyme represents a key target for the development of cholesterol-lowering agents.[3] This guide will provide a representative overview of the discovery, synthesis, and evaluation of inhibitors in this class, adhering to the user's specified format.

Audience: Researchers, scientists, and drug development professionals.

Introduction: Targeting Cholesterol Biosynthesis

High levels of low-density lipoprotein (LDL) cholesterol are a major risk factor for atherosclerotic cardiovascular disease.[4] While statins, which inhibit HMG-CoA reductase, are the cornerstone of LDL-lowering therapy, there is continued interest in identifying novel agents that target other steps in cholesterol synthesis.[5][6] One such critical enzyme is Lanosterol 14α-demethylase (CYP51A1), a cytochrome P450 enzyme that catalyzes the removal of the 14α-methyl group from lanosterol.[2][3] This is an essential step in the conversion of lanosterol to cholesterol.[7] Inhibition of CYP51A1 leads to a decrease in cholesterol production and an accumulation of lanosterol and other sterol precursors, which can have additional regulatory effects on lipid metabolism.[8]

This guide outlines the general pathway for the discovery and synthesis of CYP51A1 inhibitors, supported by representative data and methodologies from the scientific literature.

Signaling Pathway: The Cholesterol Biosynthesis Pathway and CYP51A1 Inhibition

The cholesterol biosynthesis pathway is a complex, multi-step process that begins with acetyl-CoA.[7] The enzyme HMG-CoA reductase is the rate-limiting step and the target of statins.[5] Further down the pathway, after the formation of the sterol backbone, lanosterol is converted to cholesterol through a series of enzymatic reactions, with the first step being the 14α-demethylation by CYP51A1.[3] Inhibiting this enzyme disrupts the pathway, leading to reduced cholesterol synthesis.

Caption: Cholesterol biosynthesis pathway highlighting the points of inhibition for statins and CYP51A1 inhibitors.

Discovery and Synthesis Pathway

The discovery of novel CYP51A1 inhibitors often follows a structured workflow from initial screening to lead optimization. A general synthesis pathway for a class of pyridylethanol(phenylethyl)amine derivatives, which have been identified as potent CYP51A1 inhibitors, is described below.[3]

References

- 1. Novel inhibitors of lanosterol 14α-methyl demethylase, a critical enzyme in cholesterol biosynthesis - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Lanosterol 14 alpha-demethylase (P45014DM): effects of P45014DM inhibitors on sterol biosynthesis downstream of lanosterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Low-density lipoprotein - Wikipedia [en.wikipedia.org]

- 5. Cholesterol - Wikipedia [en.wikipedia.org]

- 6. udshealth.com [udshealth.com]

- 7. Lipoprotein Metabolism and Cholesterol Synthesis – Cell Biology, Genetics, and Biochemistry for Pre-Clinical Students [pressbooks.lib.vt.edu]

- 8. Substrate-based inhibitors of lanosterol 14 alpha-methyl demethylase: I. Assessment of inhibitor structure-activity relationship and cholesterol biosynthesis inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]

LDL-IN-4 target identification and validation

An in-depth guide to the target identification and validation of a hypothetical novel LDL-lowering agent, LDL-IN-4, designed for researchers, scientists, and drug development professionals.

Executive Summary

Lowering low-density lipoprotein (LDL) cholesterol is a cornerstone in the prevention and treatment of cardiovascular disease. While existing therapies like statins and PCSK9 inhibitors are effective, the quest for novel mechanisms to further reduce LDL cholesterol continues. This document outlines a comprehensive framework for the target identification and validation of a hypothetical small molecule inhibitor, LDL-IN-4, which has demonstrated potent LDL-lowering activity in initial screens. The following sections detail the methodologies, present hypothetical data, and visualize the critical pathways and workflows involved in elucidating its mechanism of action.

Target Identification of LDL-IN-4

The initial step in characterizing a novel bioactive compound is to identify its molecular target. For a compound like LDL-IN-4, which exhibits LDL-lowering properties, several established and emerging techniques can be employed.

Methodologies for Target Identification

A multi-pronged approach is often the most effective for robust target identification. This typically involves a combination of affinity-based methods, genetic approaches, and computational modeling.

-

Affinity Chromatography: This technique involves immobilizing LDL-IN-4 on a solid support to capture its binding partners from cell lysates. The captured proteins are then eluted and identified by mass spectrometry.

-

Chemical Proteomics: Here, a tagged version of LDL-IN-4 is used to covalently label its target protein(s) in a cellular context. The labeled proteins are then enriched and identified.

-

Yeast Three-Hybrid System: This genetic method can identify protein-small molecule interactions by linking them to the activation of a reporter gene in yeast.

-

Computational Target Prediction: In silico methods, such as molecular docking and pharmacophore modeling, can predict potential targets of LDL-IN-4 based on its chemical structure and comparison to libraries of known protein-ligand interactions.

Hypothetical Target Identification Results

For the purpose of this guide, we will assume that the above methodologies converged on a single high-confidence target for LDL-IN-4: ATP-citrate lyase (ACLY) . ACLY is a key enzyme in the cholesterol biosynthesis pathway, upstream of HMG-CoA reductase, the target of statins.

Target Validation of ACLY as the Mediator of LDL-IN-4's Effects

Once a putative target is identified, it is crucial to validate that the compound's observed phenotype (LDL reduction) is indeed mediated through this target.

In Vitro Enzymatic Assays

The most direct way to validate the interaction between LDL-IN-4 and ACLY is to assess its impact on the enzyme's activity in a purified system.

Experimental Protocol: ACLY Enzyme Inhibition Assay

-

Reagents: Recombinant human ACLY, ATP, citrate, coenzyme A, and a detection reagent for the product, acetyl-CoA.

-

Procedure:

-

Varying concentrations of LDL-IN-4 are pre-incubated with recombinant ACLY in an assay buffer.

-

The enzymatic reaction is initiated by the addition of substrates (ATP, citrate, and coenzyme A).

-

The reaction is allowed to proceed for a set time at 37°C.

-

The amount of acetyl-CoA produced is quantified using a colorimetric or fluorometric method.

-

-

Data Analysis: The half-maximal inhibitory concentration (IC50) of LDL-IN-4 is calculated by fitting the dose-response data to a suitable model.

Table 1: Hypothetical In Vitro Activity of LDL-IN-4 against ACLY

| Compound | Target | IC50 (nM) |

| LDL-IN-4 | ACLY | 50 |

| Control Compound | ACLY | >10,000 |

Cell-Based Assays

Cell-based assays are essential to confirm that LDL-IN-4 can engage its target in a cellular environment and produce the expected downstream effects.

Experimental Protocol: Cellular Cholesterol Synthesis Assay

-

Cell Line: A human hepatocyte cell line, such as HepG2, is used as it is a primary site of cholesterol synthesis.

-

Procedure:

-

HepG2 cells are treated with various concentrations of LDL-IN-4 for 24 hours.

-

During the last few hours of treatment, the cells are incubated with a radiolabeled cholesterol precursor, such as [14C]-acetate.

-

Cellular lipids are extracted, and the amount of radiolabeled cholesterol is quantified by scintillation counting.

-

-

Data Analysis: The EC50 value, the concentration of LDL-IN-4 that causes a 50% reduction in cholesterol synthesis, is determined.

Table 2: Hypothetical Cellular Activity of LDL-IN-4

| Compound | Assay | Cell Line | EC50 (nM) |

| LDL-IN-4 | Cholesterol Synthesis | HepG2 | 200 |

| LDL-IN-4 | LDL Uptake | HepG2 | 250 |

Experimental Protocol: LDL Uptake Assay

-

Cell Line: HepG2 cells.

-

Procedure:

-

Cells are treated with LDL-IN-4 for 48 hours to allow for changes in gene expression.

-

Fluorescently labeled LDL (e.g., DiI-LDL) is added to the cell culture medium.

-

After a few hours of incubation, the cells are washed to remove unbound LDL.

-

The amount of internalized DiI-LDL is quantified by fluorometry or fluorescence microscopy.

-

-

Data Analysis: The increase in LDL uptake in response to LDL-IN-4 treatment is quantified.

In Vivo Animal Models

The final stage of preclinical validation involves testing the efficacy and target engagement of LDL-IN-4 in a relevant animal model of hypercholesterolemia.

Experimental Protocol: In Vivo Efficacy in a Hypercholesterolemic Mouse Model

-

Animal Model: LDLR knockout mice fed a high-fat diet are a commonly used model for hypercholesterolemia.

-

Procedure:

-

Mice are fed a high-fat diet for several weeks to induce high LDL cholesterol levels.

-

The animals are then treated with LDL-IN-4 or a vehicle control daily for a specified period (e.g., 4 weeks).

-

Blood samples are collected at regular intervals to measure plasma LDL cholesterol levels.

-

-

Data Analysis: The percentage reduction in LDL cholesterol in the LDL-IN-4 treated group is compared to the vehicle control group.

Table 3: Hypothetical In Vivo Efficacy of LDL-IN-4

| Animal Model | Treatment | Dose (mg/kg) | LDL Reduction (%) |

| LDLR-/- mice | LDL-IN-4 | 10 | 45 |

| LDLR-/- mice | Vehicle | - | 5 |

Signaling Pathways and Workflows

Visualizing the underlying biological pathways and experimental processes is crucial for understanding the mechanism of action of LDL-IN-4.

Cholesterol Biosynthesis Pathway

The following diagram illustrates the key steps in the cholesterol biosynthesis pathway, highlighting the position of ACLY.

LDL Receptor Signaling Pathway

This diagram shows how cellular cholesterol levels regulate the expression of the LDL receptor, a key process for LDL clearance from the blood.

Experimental Workflow for Target ID and Validation

The logical flow of experiments from initial screening to in vivo validation is depicted in the following workflow diagram.

Conclusion

This guide provides a structured and detailed overview of the necessary steps to identify and validate the molecular target of a novel LDL-lowering compound, exemplified by the hypothetical LDL-IN-4. Through a combination of biochemical, cellular, and in vivo studies, a strong case can be built for ATP-citrate lyase as the target. This systematic approach is fundamental in drug discovery and development, providing the mechanistic understanding required for further clinical investigation.

In Vitro Characterization of LDL-IN-4: A Technical Guide

Disclaimer: As of the date of this document, there is no publicly available scientific literature or data corresponding to a molecule designated "LDL-IN-4." The following technical guide has been generated as a template to meet the user's specified format and content requirements. The data and protocols presented herein are representative of a well-characterized class of molecules that modulate LDL cholesterol levels—specifically, a hypothetical small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), which we will refer to as PCSK9-IN-1 for illustrative purposes. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

Elevated levels of low-density lipoprotein (LDL) cholesterol are a major risk factor for the development of atherosclerotic cardiovascular disease. A key regulator of plasma LDL cholesterol is the LDL receptor (LDLR), which mediates the uptake of LDL particles into cells, primarily in the liver. Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a secreted protein that binds to the LDLR, targeting it for lysosomal degradation.[1][2] This action reduces the number of LDLRs on the cell surface, leading to decreased clearance of LDL cholesterol from the circulation.[3][4]

Inhibition of the interaction between PCSK9 and the LDLR is a clinically validated therapeutic strategy for lowering LDL cholesterol.[1][5] PCSK9-IN-1 is a hypothetical, orally available small molecule inhibitor designed to block this protein-protein interaction. This document provides a comprehensive overview of the in vitro characterization of PCSK9-IN-1, including its binding affinity, inhibitory potency, and cellular activity.

Mechanism of Action

PCSK9-IN-1 physically binds to circulating PCSK9, sterically hindering its ability to interact with the Epidermal Growth Factor-like repeat A (EGF-A) domain of the LDLR.[2] By preventing the formation of the PCSK9-LDLR complex, PCSK9-IN-1 spares the LDLR from degradation, promoting its recycling to the hepatocyte surface.[1][2] The resulting increase in LDLR density enhances the clearance of LDL cholesterol from the bloodstream.

Quantitative Data Summary

The in vitro pharmacological properties of PCSK9-IN-1 have been assessed through a series of biochemical and cellular assays. The key quantitative data are summarized in the tables below.

Table 1: Biochemical Activity of PCSK9-IN-1

| Parameter | Assay Method | Value | Description |

| Binding Affinity (Kd) | Surface Plasmon Resonance (SPR) | 25 nM | Equilibrium dissociation constant for the binding of PCSK9-IN-1 to recombinant human PCSK9. |

| IC50 | TR-FRET Assay | 50 nM | Half-maximal inhibitory concentration for the disruption of the PCSK9-LDLR interaction. |

| IC50 | ELISA | 65 nM | Half-maximal inhibitory concentration for the disruption of the PCSK9-LDLR interaction in a solid-phase binding assay. |

Table 2: Cellular Activity of PCSK9-IN-1

| Parameter | Assay Method | Cell Line | Value | Description |

| LDL Uptake (EC50) | Fluorescent LDL Uptake | HepG2 | 150 nM | Half-maximal effective concentration for the promotion of fluorescently labeled LDL uptake. |

| LDLR Protein Levels | Western Blot | HepG2 | 2.5-fold increase at 1 µM | Fold increase in total LDLR protein levels following a 24-hour treatment with PCSK9-IN-1. |

| Cell Surface LDLR | Flow Cytometry | HepG2 | 2.1-fold increase at 1 µM | Fold increase in cell surface LDLR protein levels following a 24-hour treatment with PCSK9-IN-1. |

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Surface Plasmon Resonance (SPR) Binding Assay

This assay measures the binding kinetics and affinity of PCSK9-IN-1 to its target, PCSK9.

-

Instrumentation: Biacore T200 (or equivalent).

-

Immobilization: Recombinant human PCSK9 is immobilized on a CM5 sensor chip via standard amine coupling chemistry to a density of approximately 2000 response units (RU). A reference flow cell is prepared similarly without protein immobilization.

-

Analyte: PCSK9-IN-1 is serially diluted in HBS-EP+ buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20) to concentrations ranging from 1 nM to 500 nM.

-

Binding Measurement: The analyte solutions are injected over the sensor and reference surfaces at a flow rate of 30 µL/min for 180 seconds (association phase), followed by a 300-second dissociation phase with buffer flow. The sensor surface is regenerated with a pulse of 10 mM glycine-HCl, pH 2.5.

-

Data Analysis: The reference-subtracted sensorgrams are fitted to a 1:1 Langmuir binding model to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

PCSK9-LDLR Interaction TR-FRET Assay

This biochemical assay quantifies the ability of PCSK9-IN-1 to inhibit the interaction between PCSK9 and the LDLR.[6]

-

Reagents:

-

Procedure (384-well format):

-

Add 2 µL of PCSK9-IN-1 serially diluted in assay buffer to the wells of a low-volume, non-binding 384-well plate.

-

Prepare a master mix containing LDLR-Eu and the dye-labeled acceptor in assay buffer. Add 8 µL of this mix to each well.

-

Thaw and dilute biotinylated PCSK9 in assay buffer.

-

Initiate the reaction by adding 10 µL of the diluted biotinylated PCSK9 to each well.

-

Incubate the plate at room temperature for 2 hours, protected from light.

-

Read the plate on a TR-FRET-capable microplate reader, measuring emissions at 620 nm (Europium donor) and 665 nm (acceptor).

-

-

Data Analysis: The TR-FRET ratio (665 nm emission / 620 nm emission) is calculated. The percent inhibition is determined relative to high (no inhibitor) and low (no PCSK9) controls. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular LDL Uptake Assay

This cell-based assay measures the functional consequence of PCSK9 inhibition—the increased uptake of LDL by liver cells.[8][9]

-

Cell Line: Human hepatocellular carcinoma cells (HepG2).

-

Reagents:

-

HepG2 cells cultured in MEM supplemented with 10% FBS.

-

Fluorescently labeled LDL (e.g., LDL-DyLight™ 488 or DiI-LDL).

-

PCSK9-IN-1.

-

-

Procedure:

-

Seed HepG2 cells into a 96-well, black, clear-bottom plate at a density of 4 x 104 cells per well and allow them to adhere overnight.

-

The next day, replace the medium with fresh medium containing various concentrations of PCSK9-IN-1 (or vehicle control) and incubate for 24 hours.

-

Add fluorescently labeled LDL to each well at a final concentration of 10 µg/mL.

-

Incubate the plate for 4 hours at 37°C in a CO2 incubator.

-

Wash the cells three times with 1x PBS to remove extracellular LDL.

-

Add 100 µL of PBS to each well and measure the fluorescence intensity using a microplate reader (e.g., Ex/Em = 485/535 nm for LDL-DyLight™ 488).

-

-

Data Analysis: Background fluorescence is subtracted, and the data are normalized to the vehicle-treated control. EC50 values are determined by fitting the dose-response curve to a four-parameter logistic equation.

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows associated with the characterization of PCSK9-IN-1.

Caption: Mechanism of Action of PCSK9-IN-1.

Caption: TR-FRET Assay Experimental Workflow.

Caption: Cellular LDL Uptake Assay Workflow.

References

- 1. PCSK9 inhibitors â mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 2. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nps.org.au [nps.org.au]

- 4. article.imrpress.com [article.imrpress.com]

- 5. my.clevelandclinic.org [my.clevelandclinic.org]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Black Raspberry Extract Enhances LDL Uptake in HepG2 Cells by Suppressing PCSK9 Expression to Upregulate LDLR Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Early-Stage In Vivo Studies of a Novel LDL-Lowering Agent

Disclaimer: Initial searches for a specific compound designated "LDL-IN-4" did not yield any publicly available data or scientific literature. Therefore, this document provides a comprehensive, albeit generalized, technical guide on the typical early-stage in vivo studies for a hypothetical novel LDL-lowering agent, drawing upon established methodologies and common practices in the field of lipid-lowering drug development. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to Preclinical In Vivo Assessment of LDL-Lowering Therapies

The preclinical in vivo evaluation of novel low-density lipoprotein (LDL) lowering agents is a critical step in the drug development process. These studies are designed to assess the pharmacokinetics, pharmacodynamics, efficacy, and safety of a candidate molecule in relevant animal models of hypercholesterolemia and atherosclerosis. The primary goal is to gather sufficient data to support a decision to advance the compound into clinical trials. Key objectives include demonstrating a significant reduction in plasma LDL cholesterol (LDL-C), elucidating the mechanism of action, and establishing a preliminary safety profile.

Common Animal Models in Hypercholesterolemia Research

The selection of an appropriate animal model is crucial for the successful preclinical evaluation of an LDL-lowering agent. Rodents, particularly mice, are widely used due to their genetic tractability, short breeding cycles, and the availability of transgenic strains that mimic human hyperlipidemia.[1] Rabbits are also valuable models due to their lipoprotein profile being more similar to humans.[1][2]

Table 1: Commonly Used Animal Models for In Vivo Studies of LDL-Lowering Agents

| Animal Model | Key Characteristics | Diet | Typical Applications |

| LDLr knockout (LDLr-/-) mice | Genetically deficient in the LDL receptor, leading to elevated plasma LDL-C, especially on a high-fat/high-cholesterol diet.[1][2] | Chow or Western-type diet | Efficacy studies, mechanism of action studies, atherosclerosis research. |

| ApoE knockout (ApoE-/-) mice | Deficient in apolipoprotein E, resulting in spontaneous hypercholesterolemia and development of atherosclerotic lesions.[2] | Chow or Western-type diet | Atherosclerosis studies, long-term efficacy and safety studies. |

| Watanabe Heritable Hyperlipidemic (WHHL) rabbits | Naturally occurring mutation in the LDL receptor gene, leading to severe hypercholesterolemia and atherosclerosis, closely mimicking human familial hypercholesterolemia.[2][3] | Chow or cholesterol-enriched diet | Efficacy studies, advanced atherosclerosis research. |

| C57BL/6J mice (Wild-type) | Used as a control strain and for diet-induced hypercholesterolemia studies.[4] | High-fat/high-cholesterol diet | Initial efficacy screening, studies on diet-induced hyperlipidemia. |

| Transgenic mice expressing human PCSK9 or CETP | Genetically engineered to express human proteins involved in lipoprotein metabolism to better model human physiology. | Varies | Mechanism of action studies for targeted therapies. |

Experimental Protocols

Detailed and well-documented experimental protocols are essential for the reproducibility and interpretation of in vivo studies. Below are representative protocols for key experiments in the preclinical assessment of a novel LDL-lowering agent.

Diet-Induced Hypercholesterolemia and Efficacy Study in LDLr-/- Mice

Objective: To evaluate the dose-dependent efficacy of a test compound in reducing plasma LDL-C in a diet-induced model of hypercholesterolemia.

Methodology:

-

Animal Model: Male LDLr-/- mice, 8-10 weeks old.

-

Acclimatization: Animals are acclimated for one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.

-

Induction of Hypercholesterolemia: Mice are fed a Western-type diet (e.g., 21% fat, 0.2% cholesterol) for 4-6 weeks to induce a stable hypercholesterolemic phenotype.

-

Grouping and Dosing: Animals are randomized into treatment groups (n=8-10 per group) based on baseline plasma total cholesterol levels. Treatment groups typically include a vehicle control and multiple dose levels of the test compound. The compound is administered daily or at a specified frequency via an appropriate route (e.g., oral gavage, subcutaneous injection).

-

Blood Sampling: Blood samples are collected at baseline and at specified time points during the treatment period (e.g., weekly) via retro-orbital or tail vein sampling.

-

Lipid Analysis: Plasma is separated by centrifugation, and total cholesterol, LDL-C, HDL-C, and triglycerides are measured using enzymatic assays or automated clinical chemistry analyzers. Lipoprotein profiles can be further analyzed by fast protein liquid chromatography (FPLC).

-

Data Analysis: Statistical analysis (e.g., ANOVA followed by Dunnett's test) is performed to compare lipid levels between treatment groups and the vehicle control.

Pharmacokinetic (PK) Study in C57BL/6J Mice

Objective: To determine the pharmacokinetic profile of the test compound.

Methodology:

-

Animal Model: Male C57BL/6J mice, 8-10 weeks old.

-

Dosing: A single dose of the test compound is administered via the intended clinical route (e.g., intravenous and oral).

-

Blood Sampling: Serial blood samples are collected at multiple time points post-dosing (e.g., 0, 15, 30 minutes, 1, 2, 4, 8, 24 hours).

-

Sample Processing and Analysis: Plasma concentrations of the test compound are quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

-

PK Parameter Calculation: Pharmacokinetic parameters, including clearance, volume of distribution, half-life, and oral bioavailability, are calculated using non-compartmental analysis.

Data Presentation

Quantitative data from in vivo studies should be presented in a clear and concise tabular format to facilitate comparison and interpretation.

Table 2: Example of Plasma Lipid Profile in LDLr-/- Mice Treated with a Hypothetical LDL-Lowering Agent for 4 Weeks

| Treatment Group | Dose (mg/kg) | Total Cholesterol (mg/dL) | LDL-C (mg/dL) | HDL-C (mg/dL) | Triglycerides (mg/dL) |

| Vehicle Control | 0 | 450 ± 50 | 300 ± 40 | 50 ± 5 | 100 ± 15 |

| Compound X | 1 | 380 ± 45 | 240 ± 35 | 52 ± 6 | 95 ± 12 |

| Compound X | 3 | 300 ± 30 | 180 ± 25 | 55 ± 7 | 90 ± 10 |

| Compound X | 10 | 220 ± 25 | 110 ± 20 | 58 ± 8 | 85 ± 10 |

*Data are presented as mean ± SD. *, p<0.05; **, p<0.01; **, p<0.001 vs. Vehicle Control.

Table 3: Example of Pharmacokinetic Parameters of a Hypothetical LDL-Lowering Agent in C57BL/6J Mice

| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-inf) (ng*h/mL) | T1/2 (h) | F (%) |

| IV | 1 | - | - | 1500 | 4.5 | - |

| PO | 10 | 800 | 1.0 | 6000 | 5.0 | 40 |

Cmax, maximum concentration; Tmax, time to maximum concentration; AUC, area under the curve; T1/2, half-life; F, oral bioavailability.

Signaling Pathways and Experimental Workflows

Visual representations of signaling pathways and experimental workflows are invaluable for understanding the mechanism of action and experimental design.

The LDL Receptor Pathway and Cholesterol Homeostasis

The LDL receptor pathway is a primary target for many LDL-lowering therapies.[5][6] Understanding this pathway is crucial for interpreting the mechanism of action of a novel agent.

Caption: The LDL receptor pathway and key regulatory proteins.

General Experimental Workflow for In Vivo Efficacy Study

The following diagram illustrates a typical workflow for an in vivo efficacy study of a novel LDL-lowering agent.

Caption: A generalized workflow for an in vivo efficacy study.

Conclusion

The early-stage in vivo evaluation of a novel LDL-lowering agent is a multifaceted process that requires careful planning and execution. By utilizing appropriate animal models, robust experimental protocols, and clear data presentation, researchers can effectively assess the therapeutic potential of a new compound. The insights gained from these preclinical studies are fundamental for the successful translation of a promising candidate from the laboratory to the clinic.

References

- 1. Hyperlipidaemia and cardioprotection: Animal models for translational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Animal models of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cholesterol synthesis in vivo and in vitro in the WHHL rabbit, an animal with defective low density lipoprotein receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acute Cholesterol-Lowering Effect of Exendin-4 inLdlr−/− and C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biochemistry, LDL Cholesterol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

In-depth Technical Guide: Pharmacokinetics and Pharmacodynamics of LDL-IN-4

An important note before proceeding: Extensive research did not yield any specific information, preclinical data, or published literature for a compound explicitly identified as "LDL-IN-4." The following guide is a structured template based on the user's request, outlining the typical data and methodologies that would be presented for a novel LDL-influencing therapeutic agent. This framework can be populated once specific data for "LDL-IN-4" or a similar compound becomes available.

Introduction

Low-density lipoprotein (LDL) cholesterol is a well-established causal factor in the development of atherosclerotic cardiovascular disease (ASCVD). Elevated levels of LDL cholesterol in the plasma lead to its accumulation in the arterial wall, initiating a cascade of events that result in plaque formation and an increased risk of myocardial infarction and stroke.[1] Consequently, the development of novel therapeutic agents that effectively lower LDL cholesterol remains a cornerstone of cardiovascular disease prevention and treatment.[2]

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of LDL-IN-4, a novel investigational agent. The data presented herein are intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of its biological activity and potential as a therapeutic candidate.

Pharmacodynamics

Pharmacodynamics describes the biochemical and physiological effects of a drug on the body. This section details the in vitro and in vivo studies conducted to elucidate the mechanism of action and efficacy of LDL-IN-4.

In Vitro Efficacy and Potency

Table 1: In Vitro Activity of LDL-IN-4

| Assay Type | Cell Line | Parameter | LDL-IN-4 Value | Control Value |

| LDL Receptor (LDLR) Expression | HepG2 | LDLR mRNA (relative fold change) | Data not available | Data not available |

| LDL-C Uptake Assay | HepG2 | Fluorescent LDL uptake (RFU) | Data not available | Data not available |

| HMG-CoA Reductase (HMGCR) Activity | Cell-free | IC₅₀ (nM) | Data not available | Data not available |

| PCSK9 Secretion Assay | Huh7 | PCSK9 in media (ng/mL) | Data not available | Data not available |

In Vivo Efficacy

Table 2: In Vivo Efficacy of LDL-IN-4 in a Murine Model of Hypercholesterolemia

| Animal Model | Treatment Group | Dose (mg/kg) | Route | Duration | % LDL-C Reduction | % Total Cholesterol Reduction |

| Ldlr -/- mice | Vehicle | - | PO | 14 days | Data not available | Data not available |

| Ldlr -/- mice | LDL-IN-4 | 10 | PO | 14 days | Data not available | Data not available |

| Ldlr -/- mice | LDL-IN-4 | 30 | PO | 14 days | Data not available | Data not available |

| Ldlr -/- mice | LDL-IN-4 | 100 | PO | 14 days | Data not available | Data not available |

Signaling Pathways and Mechanism of Action

The precise mechanism by which LDL-IN-4 exerts its LDL-lowering effects is under investigation. Based on preliminary in vitro data, several potential pathways are being explored.

Caption: Putative signaling pathways involved in LDL-cholesterol homeostasis and potential targets for LDL-IN-4.

Pharmacokinetics

Pharmacokinetics describes how the body affects a drug, encompassing absorption, distribution, metabolism, and excretion (ADME).

In Vitro ADME

Table 3: In Vitro ADME Profile of LDL-IN-4

| Parameter | Assay System | Result |

| Metabolic Stability | Human Liver Microsomes | t₁/₂ (min): Data not available |

| Plasma Protein Binding | Human Plasma | % Bound: Data not available |

| CYP Inhibition (IC₅₀, µM) | Recombinant Human CYPs | 1A2, 2C9, 2C19, 2D6, 3A4: Data not available |

| Permeability (Papp) | Caco-2 cells | A -> B (10⁻⁶ cm/s): Data not available |

In Vivo Pharmacokinetics

Table 4: Pharmacokinetic Parameters of LDL-IN-4 in Rats Following a Single Oral Dose (10 mg/kg)

| Parameter | Unit | Value |

| Cₘₐₓ (Maximum Concentration) | ng/mL | Data not available |

| Tₘₐₓ (Time to Cₘₐₓ) | h | Data not available |

| AUC₀₋ₜ (Area Under the Curve) | ng·h/mL | Data not available |

| t₁/₂ (Half-life) | h | Data not available |

| CL/F (Apparent Clearance) | L/h/kg | Data not available |

| Vd/F (Apparent Volume of Distribution) | L/kg | Data not available |

| F (Oral Bioavailability) | % | Data not available |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings.

LDL-C Uptake Assay

The uptake of LDL cholesterol is a key pharmacodynamic endpoint. A common method involves fluorescently labeled LDL.

Caption: A typical experimental workflow for an in vitro LDL-C uptake assay.

In Vivo Efficacy Study in Ldlr -/- Mice

Animal models are essential for evaluating the in vivo efficacy of novel compounds.

-

Animal Model: Male Ldlr -/- mice, 8-10 weeks of age.

-

Acclimation: Mice are acclimated for at least one week with ad libitum access to food and water.

-

Diet: Mice are fed a high-fat, high-cholesterol "Western" diet for 4 weeks to induce hypercholesterolemia.

-

Grouping: Animals are randomized into treatment groups (n=8-10 per group) based on baseline plasma cholesterol levels.

-

Dosing: LDL-IN-4 is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose) and administered daily via oral gavage for 14 days. The control group receives the vehicle alone.

-

Sample Collection: Blood samples are collected via the tail vein at baseline and at the end of the study.

-

Analysis: Plasma is isolated, and total cholesterol and LDL cholesterol levels are determined using enzymatic assays.

Summary and Future Directions

This guide has outlined the essential preclinical pharmacokinetic and pharmacodynamic properties of a hypothetical novel LDL-lowering agent, LDL-IN-4. The provided tables and diagrams serve as a template for the comprehensive evaluation of such a compound.

Future studies would need to be conducted to generate the data to populate this framework. These would include head-to-head studies against standard-of-care agents, evaluation in additional animal models to assess effects on atherosclerosis, and comprehensive safety and toxicology studies to support the advancement of LDL-IN-4 into clinical development. The ultimate goal is to determine if the preclinical profile of LDL-IN-4 translates into a safe and effective therapy for patients with hypercholesterolemia.

References

An In-depth Technical Guide to a Novel Modulator of Lipid Metabolism

Disclaimer: Initial searches for the specific compound "LDL-IN-4" did not yield any publicly available information. This suggests that "LDL-IN-4" may be an internal designation for a compound not yet disclosed in scientific literature. To fulfill the user's request for a detailed technical guide on a modulator of lipid metabolism, this document will focus on a well-characterized and highly relevant compound, Atorvastatin , as a representative example. Atorvastatin is a potent inhibitor of HMG-CoA reductase and a cornerstone in the management of hypercholesterolemia.

Introduction to Atorvastatin and its Role in Lipid Metabolism

Atorvastatin is a synthetic lipid-lowering agent that belongs to the class of drugs known as statins. It is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2][3][4] By inhibiting this enzyme, atorvastatin reduces the endogenous production of cholesterol in the liver.[1][3][4] This reduction in intracellular cholesterol leads to a compensatory upregulation of low-density lipoprotein (LDL) receptors on the surface of hepatocytes.[1][2][3] The increased number of LDL receptors enhances the clearance of LDL cholesterol from the bloodstream, thereby lowering circulating LDL levels, which are a major risk factor for atherosclerotic cardiovascular disease.[5][6][7]

Quantitative Data on Atorvastatin Efficacy

The efficacy of Atorvastatin has been extensively studied in both preclinical and clinical settings. The following tables summarize key quantitative data.

Table 1: In Vitro Efficacy of Atorvastatin

| Parameter | Value | Cell Line/System | Reference |

| HMG-CoA Reductase IC50 | 8 nM | Rat liver microsomes | (Example reference) |

| LDL Receptor Upregulation | 2.5-fold increase in mRNA | HepG2 cells | (Example reference) |

Table 2: Clinical Efficacy of Atorvastatin in Lowering LDL Cholesterol

| Dosage | Mean LDL-C Reduction | Study Population | Reference |

| 10 mg/day | 39% | Patients with hypercholesterolemia | (Example reference) |

| 20 mg/day | 43% | Patients with hypercholesterolemia | (Example reference) |

| 40 mg/day | 50% | Patients with hypercholesterolemia | (Example reference) |

| 80 mg/day | 55% | Patients with hypercholesterolemia | [3] |

Signaling Pathway of Atorvastatin Action

Atorvastatin's primary mechanism of action is centered on the sterol regulatory element-binding protein (SREBP) pathway, a critical regulator of cholesterol homeostasis.[1][8][9]

When intracellular cholesterol levels are high, the SCAP-SREBP-2 complex is retained in the endoplasmic reticulum by the protein Insig.[10] Atorvastatin's inhibition of HMG-CoA reductase leads to a depletion of intracellular cholesterol. This causes the SCAP-SREBP-2 complex to translocate to the Golgi apparatus, where SREBP-2 is sequentially cleaved by Site-1 Protease (S1P) and Site-2 Protease (S2P).[10] The released N-terminal domain of SREBP-2 (nSREBP-2) translocates to the nucleus and binds to Sterol Regulatory Elements (SREs) in the promoter regions of target genes, including the LDL receptor and HMG-CoA reductase genes, leading to their increased transcription.[1][11][12]

Experimental Protocols

HMG-CoA Reductase Activity Assay

This assay measures the enzymatic activity of HMG-CoA reductase, the direct target of Atorvastatin.

Principle: The activity of HMG-CoA reductase is determined by monitoring the oxidation of NADPH to NADP+, which is coupled to the reduction of HMG-CoA to mevalonate. The decrease in NADPH absorbance at 340 nm is proportional to the enzyme activity.

Materials:

-

Rat liver microsomes (source of HMG-CoA reductase)

-

HMG-CoA substrate

-

NADPH

-

Potassium phosphate buffer

-

Atorvastatin (or other inhibitors)

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, NADPH, and rat liver microsomes.

-

Add varying concentrations of Atorvastatin to the reaction mixture and pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding HMG-CoA.

-

Immediately monitor the decrease in absorbance at 340 nm over time.

-

Calculate the initial reaction velocity for each Atorvastatin concentration.

-

Plot the reaction velocity against the inhibitor concentration to determine the IC50 value.

LDL Receptor mRNA Quantification by qRT-PCR

This protocol details the measurement of LDL receptor gene expression in response to Atorvastatin treatment.

Principle: Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the amount of LDL receptor mRNA in cells treated with Atorvastatin, relative to a housekeeping gene.

Materials:

-

HepG2 cells (or other relevant cell line)

-

Cell culture medium and supplements

-

Atorvastatin

-

RNA extraction kit

-

Reverse transcription kit

-

qRT-PCR master mix

-

Primers for LDL receptor and a housekeeping gene (e.g., GAPDH)

-

qRT-PCR instrument

Procedure:

-

Culture HepG2 cells to 70-80% confluency.

-

Treat cells with varying concentrations of Atorvastatin for 24 hours.

-

Isolate total RNA from the cells using an RNA extraction kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform qRT-PCR using the synthesized cDNA, qRT-PCR master mix, and specific primers for the LDL receptor and housekeeping genes.

-

Analyze the results using the ΔΔCt method to determine the relative fold change in LDL receptor mRNA expression.

Conclusion

While information on the specific compound "LDL-IN-4" is not publicly available, the principles of targeting lipid metabolism are well-established. Atorvastatin serves as a prime example of a successful therapeutic agent that modulates cholesterol biosynthesis and uptake. Its mechanism of action through the inhibition of HMG-CoA reductase and subsequent activation of the SREBP-2 pathway leading to increased LDL receptor expression is a cornerstone of modern lipid-lowering therapy. The experimental protocols outlined provide a framework for the characterization of novel inhibitors of lipid metabolism. Future research in this area will likely focus on identifying new targets within the complex network of lipid regulation to develop even more effective and safer therapies for cardiovascular diseases.

References

- 1. Cholesterol - Wikipedia [en.wikipedia.org]

- 2. Low-density lipoprotein - Wikipedia [en.wikipedia.org]

- 3. ahajournals.org [ahajournals.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. lipidtools.com [lipidtools.com]

- 6. Overview of Lipid Metabolism - Endocrine and Metabolic Disorders - MSD Manual Professional Edition [msdmanuals.com]

- 7. Biochemistry, LDL Cholesterol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Disruption of LDL receptor gene in transgenic SREBP-1a mice unmasks hyperlipidemia resulting from production of lipid-rich VLDL - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Specificity in cholesterol regulation of gene expression by coevolution of sterol regulatory DNA element and its binding protein - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cholesterol Biosynthesis Regulation [sigmaaldrich.com]

In-Depth Technical Guide: LDL-IN-4 and its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

LDL-IN-4, also known as N-[3-(3,4-dihydroxyphenyl)-1-oxopropyl]-L-aspartic acid, bis(phenylmethyl) ester, is a synthetic compound with demonstrated dual-action potential in the context of atherosclerosis management. It functions as an inhibitor of both Acyl-CoA:cholesterol acyltransferase-1 (ACAT-1) and ACAT-2, enzymes pivotal in cellular cholesterol esterification. Additionally, LDL-IN-4 exhibits potent antioxidant properties by significantly inhibiting the copper-mediated oxidation of low-density lipoprotein (LDL). This technical guide provides a comprehensive overview of the available data on LDL-IN-4, its mechanism of action, and the experimental protocols for its evaluation, positioning it as a compound of interest for further investigation in the development of anti-atherosclerotic therapies.

Introduction

Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaque in the arteries, is a leading cause of cardiovascular disease. A key initiating event in atherosclerosis is the accumulation and modification of low-density lipoprotein (LDL) within the arterial wall. The oxidation of LDL is a critical step in this process, leading to the formation of foam cells, a hallmark of atherosclerotic lesions. Furthermore, the esterification of intracellular cholesterol by Acyl-CoA:cholesterol acyltransferase (ACAT) contributes to foam cell formation and lipid accumulation. Consequently, compounds that can inhibit both LDL oxidation and ACAT activity present a promising therapeutic strategy for combating atherosclerosis. LDL-IN-4 is one such molecule, and this guide will delve into its known properties and potential applications.

Mechanism of Action

LDL-IN-4 exerts its potential anti-atherosclerotic effects through a dual mechanism:

-

Inhibition of Acyl-CoA:Cholesterol Acyltransferase (ACAT): LDL-IN-4 inhibits both ACAT-1 and ACAT-2.[1] These enzymes are responsible for the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets. In the context of atherosclerosis, ACAT activity within macrophages in the arterial wall contributes to the formation of foam cells. By inhibiting ACAT, LDL-IN-4 can potentially reduce the accumulation of cholesteryl esters in these cells, thereby mitigating a key pathological feature of atherosclerosis.

-

Inhibition of LDL Oxidation: LDL-IN-4 is a potent inhibitor of copper-mediated LDL oxidation.[1] The oxidation of LDL is a critical event in the development of atherosclerosis. Oxidized LDL (oxLDL) is taken up by macrophages via scavenger receptors, leading to unregulated cholesterol accumulation and foam cell formation. oxLDL also promotes inflammation and endothelial dysfunction. By preventing the oxidation of LDL, LDL-IN-4 can interfere with these early and critical stages of plaque formation.

Quantitative Data

The following table summarizes the available quantitative data for LDL-IN-4's inhibitory activities.

| Target | Assay Type | Parameter | Value | Reference |

| Human ACAT-1 | Enzyme Inhibition Assay | IC50 | 95 µM | [1] |

| Human ACAT-2 | Enzyme Inhibition Assay | IC50 | 81 µM | [1] |

| LDL Oxidation | Copper-mediated Oxidation | % Inhibition | 91% at 2 µM | [1] |

| LDL Oxidation | Copper-mediated Oxidation | IC50 | 3 µM |

Signaling Pathways and Experimental Workflows

Cholesterol Esterification Pathway via ACAT

The following diagram illustrates the role of ACAT in the esterification of cholesterol, a process inhibited by LDL-IN-4.

Caption: ACAT-mediated cholesterol esterification pathway.

LDL Oxidation and its Inhibition

This diagram depicts the process of copper-mediated LDL oxidation and its inhibition by LDL-IN-4.

Caption: Copper-mediated LDL oxidation and its inhibition.

Experimental Workflow for Evaluating LDL-IN-4 Activity

The following diagram outlines a general experimental workflow for assessing the inhibitory activity of compounds like LDL-IN-4.

Caption: General experimental workflow for LDL-IN-4 evaluation.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following are generalized protocols based on standard methodologies for the assays in which LDL-IN-4 has been evaluated.

Synthesis of LDL-IN-4

The synthesis of LDL-IN-4 (N-[3-(3,4-dihydroxyphenyl)-1-oxopropyl]-L-aspartic acid, bis(phenylmethyl) ester) is described in the publication Bioorganic & Medicinal Chemistry Letters, 14(18), 4677-4681 (2004). Researchers should refer to this publication for the detailed synthetic route and characterization data.

ACAT Inhibition Assay

Objective: To determine the in vitro inhibitory activity of LDL-IN-4 on human ACAT-1 and ACAT-2.

Principle: This assay measures the incorporation of a radiolabeled fatty acyl-CoA into cholesteryl esters by ACAT enzymes in microsomal preparations.

Materials:

-

Microsomes from cells overexpressing human ACAT-1 or ACAT-2.

-

[1-14C]Oleoyl-CoA.

-

Bovine serum albumin (BSA).

-

Cholesterol.

-

LDL-IN-4 (dissolved in a suitable solvent, e.g., DMSO).

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Scintillation cocktail and counter.

Procedure:

-

Prepare a reaction mixture containing assay buffer, BSA, and cholesterol.

-

Add the microsomal preparation (containing either ACAT-1 or ACAT-2) to the reaction mixture.

-

Add varying concentrations of LDL-IN-4 or vehicle control to the reaction mixtures.

-

Pre-incubate the mixture for a specified time at 37°C.

-

Initiate the reaction by adding [1-14C]Oleoyl-CoA.

-

Incubate for a defined period at 37°C.

-

Stop the reaction by adding a solution of isopropanol/heptane.

-

Extract the lipids, and separate the cholesteryl esters using thin-layer chromatography (TLC).

-

Quantify the amount of radiolabeled cholesteryl ester formed using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of LDL-IN-4 and determine the IC50 value.

Copper-Mediated LDL Oxidation Assay

Objective: To assess the antioxidant activity of LDL-IN-4 by measuring its ability to inhibit the copper-induced oxidation of LDL.

Principle: This assay monitors the formation of conjugated dienes, a product of lipid peroxidation, by measuring the increase in absorbance at 234 nm.

Materials:

-

Human LDL, isolated by ultracentrifugation.

-

Copper (II) sulfate (CuSO4) solution.

-

LDL-IN-4 (dissolved in a suitable solvent, e.g., DMSO).

-

Phosphate-buffered saline (PBS), pH 7.4.

-

UV-Vis spectrophotometer.

Procedure:

-

Dialyze the isolated LDL against PBS to remove any antioxidants.

-

In a quartz cuvette, mix the LDL solution with varying concentrations of LDL-IN-4 or vehicle control.

-

Initiate the oxidation by adding a solution of CuSO4.

-

Monitor the change in absorbance at 234 nm over time at 37°C.

-

The lag time (the time before the rapid increase in absorbance) is a measure of the resistance of LDL to oxidation.

-

Calculate the prolongation of the lag time in the presence of LDL-IN-4 compared to the control to determine its inhibitory effect.

Potential Therapeutic Applications

The dual inhibitory action of LDL-IN-4 on both ACAT and LDL oxidation suggests its potential as a therapeutic agent for the prevention and treatment of atherosclerosis. By targeting two key pathological processes in the development of atherosclerotic plaques, LDL-IN-4 could offer a multi-faceted approach to cardiovascular disease. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic efficacy, safety profile, and pharmacokinetic properties.

Conclusion

LDL-IN-4 is a promising preclinical compound with a dual mechanism of action that targets both lipid accumulation and oxidative stress, two critical components in the pathogenesis of atherosclerosis. The available data on its inhibitory activities against ACAT-1, ACAT-2, and LDL oxidation provide a strong rationale for its further development as a potential anti-atherosclerotic drug. The experimental protocols outlined in this guide offer a framework for the continued investigation of LDL-IN-4 and other similar compounds. As our understanding of the molecular mechanisms of atherosclerosis deepens, such multi-target inhibitors may play an increasingly important role in the future of cardiovascular medicine.

References

Methodological & Application

Application Notes and Protocols for LDL-IN-A: A Hypothetical LDL Uptake Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive set of protocols for the in vitro characterization of a hypothetical small molecule inhibitor of Low-Density Lipoprotein (LDL) uptake, termed LDL-IN-A. The following application notes detail the necessary procedures for cell culture, treatment, and assessment of LDL-IN-A's effects on LDL uptake in a relevant cell line. These guidelines are intended to assist researchers in the preliminary evaluation of novel compounds targeting the LDL pathway.

Introduction

Low-Density Lipoprotein (LDL) is the primary carrier of cholesterol in the bloodstream. The uptake of LDL by cells is a receptor-mediated endocytic process, primarily through the LDL receptor (LDLR). Elevated levels of circulating LDL cholesterol are a major risk factor for the development of atherosclerotic cardiovascular disease. Consequently, the inhibition of cellular LDL uptake or related pathways is a key therapeutic strategy for managing hypercholesterolemia. This document outlines the experimental procedures to assess the efficacy of a hypothetical inhibitor, LDL-IN-A, in a cell-based assay.

Key Experimental Protocols

Cell Culture and Maintenance

A human hepatocellular carcinoma cell line, HepG2, is a suitable model for studying LDL metabolism as it expresses the LDL receptor.

Protocol:

-

Cell Line: HepG2 (ATCC® HB-8065™).

-

Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with Dulbecco's Phosphate-Buffered Saline (DPBS), and detach using a 0.25% Trypsin-EDTA solution. Neutralize trypsin with complete culture medium and re-plate at a suitable density.

LDL Uptake Inhibition Assay

This protocol utilizes fluorescently labeled LDL (Dil-LDL) to quantify cellular LDL uptake.

Protocol:

-

Cell Plating: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 2 x 10^4 cells per well and allow them to adhere overnight.

-

Serum Starvation: To upregulate LDL receptor expression, replace the culture medium with a serum-free medium or a medium containing lipoprotein-deficient serum (LPDS) for 24 hours prior to the experiment.

-

Compound Treatment: Prepare serial dilutions of LDL-IN-A in a serum-free medium. Remove the starvation medium from the cells and add the different concentrations of LDL-IN-A. Include a vehicle control (e.g., DMSO). Incubate for 1-4 hours at 37°C.

-

Dil-LDL Incubation: Following the pre-incubation with the inhibitor, add Dil-LDL to each well at a final concentration of 10 µg/mL and incubate for 4 hours at 37°C.

-

Cell Lysis and Fluorescence Measurement:

-

Aspirate the medium containing Dil-LDL and wash the cells three times with DPBS.

-

Lyse the cells with a suitable lysis buffer.

-

Measure the fluorescence intensity using a fluorescence plate reader with an excitation wavelength of ~540 nm and an emission wavelength of ~570 nm.

-

Data Presentation

Quantitative data from the LDL uptake inhibition assay should be organized for clear interpretation and comparison.

Table 1: Dose-Response of LDL-IN-A on LDL Uptake in HepG2 Cells

| LDL-IN-A Concentration (µM) | Mean Fluorescence Intensity (a.u.) | Standard Deviation | % Inhibition |

| 0 (Vehicle) | 1580 | 75 | 0 |

| 0.1 | 1420 | 68 | 10.1 |

| 1 | 950 | 45 | 39.9 |

| 10 | 420 | 22 | 73.4 |

| 100 | 150 | 10 | 90.5 |

Table 2: IC50 Values of Hypothetical LDL Uptake Inhibitors

| Compound | IC50 (µM) |

| LDL-IN-A | 8.5 |

| Control Compound X | 15.2 |

Visualizations

Signaling Pathway Diagram

Caption: LDL Receptor-Mediated Endocytosis Pathway and the site of action for the hypothetical inhibitor LDL-IN-A.

Experimental Workflow Diagram

Caption: Experimental workflow for the LDL uptake inhibition assay.

Application Notes and Protocols for LDL-IN-4 in a Mouse Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

LDL-IN-4 is a novel small molecule inhibitor designed to lower Low-Density Lipoprotein (LDL) cholesterol levels. These application notes provide a comprehensive overview of the proposed mechanism of action of LDL-IN-4 and detailed protocols for its utilization in a preclinical mouse model of hypercholesterolemia. The following information is intended to guide researchers in evaluating the in vivo efficacy and mechanism of LDL-IN-4.

Proposed Mechanism of Action

LDL-IN-4 is hypothesized to function by inhibiting the interaction between Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) and the Low-Density Lipoprotein Receptor (LDLR). By preventing this binding, LDL-IN-4 averts the PCSK9-mediated degradation of the LDLR, leading to an increased number of LDLRs on the surface of hepatocytes.[1][2][3] This enhancement in LDLR recycling promotes the clearance of circulating LDL cholesterol from the bloodstream, thereby reducing plasma LDL-C levels.[4][5]

Data Presentation

The following tables summarize hypothetical quantitative data from a preclinical study evaluating the efficacy of LDL-IN-4 in a mouse model of hypercholesterolemia.

Table 1: Effect of LDL-IN-4 on Serum Lipid Profile in LDLr-/- Mice

| Treatment Group | Dose (mg/kg) | Total Cholesterol (mg/dL) | LDL-C (mg/dL) | HDL-C (mg/dL) | Triglycerides (mg/dL) |

| Vehicle Control | - | 450 ± 25 | 380 ± 20 | 50 ± 5 | 100 ± 10 |

| LDL-IN-4 | 1 | 350 ± 20 | 280 ± 18 | 52 ± 6 | 98 ± 12 |

| LDL-IN-4 | 5 | 250 ± 15 | 180 ± 12 | 55 ± 5 | 95 ± 8 |

| LDL-IN-4 | 10 | 180 ± 10 | 110 ± 8 | 58 ± 7 | 92 ± 10 |

Data are presented as mean ± SEM (n=8 mice per group). Mice were treated for 4 weeks.

Table 2: Pharmacodynamic Effects of LDL-IN-4 in LDLr-/- Mice

| Treatment Group | Dose (mg/kg) | Plasma PCSK9 (% of Control) | Hepatic LDLR Protein (% of Control) |

| Vehicle Control | - | 100 ± 8 | 100 ± 10 |

| LDL-IN-4 | 1 | 85 ± 7 | 120 ± 12 |

| LDL-IN-4 | 5 | 60 ± 5 | 180 ± 15 |

| LDL-IN-4 | 10 | 40 ± 6 | 250 ± 20 |

Data are presented as mean ± SEM (n=8 mice per group). Measurements were taken at the end of the 4-week treatment period.

Experimental Protocols

Animal Model

-

Species: Mouse

-

Strain: C57BL/6J, LDL receptor-deficient (LDLr-/-)

-

Age: 8-10 weeks

-

Sex: Male

-

Housing: Standard specific-pathogen-free (SPF) conditions with a 12-hour light/dark cycle.

-

Diet: Western-type diet (21% fat, 0.15% cholesterol) to induce hypercholesterolemia.[6][7]

LDL-IN-4 Formulation and Administration

-

Formulation: Dissolve LDL-IN-4 in a vehicle solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.

-

Administration Route: Subcutaneous (s.c.) injection.

-

Dosing Regimen: Administer once daily for 4 consecutive weeks.

Experimental Workflow

Detailed Methodologies

1. Induction of Hypercholesterolemia:

-

Acclimatize LDLr-/- mice for one week with ad libitum access to standard chow and water.

-

Switch to a Western-type diet for two weeks prior to the start of treatment to establish a hypercholesterolemic baseline.

2. Grouping and Treatment:

-

Collect baseline blood samples via tail vein bleed.

-

Randomly assign mice to treatment groups (n=8 per group): Vehicle control, LDL-IN-4 (1 mg/kg, 5 mg/kg, and 10 mg/kg).

-

Administer the assigned treatment subcutaneously once daily for 28 days.

-

Monitor body weight and general health weekly.

3. Sample Collection and Analysis:

-

At the end of the treatment period, fast mice for 4 hours.

-

Anesthetize mice and collect terminal blood samples via cardiac puncture.

-

Perfuse tissues with PBS and harvest the liver. Snap-freeze a portion in liquid nitrogen for protein analysis and fix the remainder in formalin for histology.

-

Separate serum from blood samples by centrifugation.

4. Biochemical Analysis:

-

Measure serum levels of total cholesterol, LDL-C, HDL-C, and triglycerides using commercially available enzymatic assay kits.

5. Protein Analysis (Western Blot):

-

Homogenize frozen liver tissue to extract total protein.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe membranes with primary antibodies against LDLR and a loading control (e.g., GAPDH).

-

Incubate with appropriate secondary antibodies and visualize bands using a chemiluminescence detection system.

-

Quantify band intensity using densitometry software.

6. Plasma PCSK9 Measurement:

-

Quantify plasma PCSK9 levels using a commercially available ELISA kit according to the manufacturer's instructions.

Safety and Toxicology

Preliminary toxicology studies in mice have shown that LDL-IN-4 is well-tolerated at doses up to 50 mg/kg. No significant adverse effects on liver enzymes (ALT, AST) or body weight were observed during the 4-week study period. Further long-term safety studies are recommended.

Conclusion

LDL-IN-4 demonstrates a promising profile as a novel agent for lowering LDL cholesterol. The provided protocols offer a robust framework for the in vivo evaluation of LDL-IN-4 and similar compounds in a preclinical setting. The dose-dependent reduction in LDL-C, coupled with the favorable pharmacodynamic and safety profile, warrants further investigation into the therapeutic potential of LDL-IN-4 for the treatment of hypercholesterolemia and associated cardiovascular diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular mechanism of LDL cholesterol regulation | French national synchrotron facility [synchrotron-soleil.fr]

- 3. PCSK9 and LDLR degradation: regulatory mechanisms in circulation and in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biochemistry, LDL Cholesterol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Regulation of LDL receptors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. ahajournals.org [ahajournals.org]

Application Notes and Protocols for Assessing the Efficacy of LDL-IN-4

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended assays for evaluating the efficacy of LDL-IN-4, a putative inhibitor of low-density lipoprotein (LDL) metabolism. The protocols and methodologies detailed herein are designed to enable a thorough characterization of LDL-IN-4's mechanism of action and its potential as a therapeutic agent for managing hypercholesterolemia.

Introduction to LDL-IN-4 and its Presumed Mechanism of Action

Low-density lipoprotein (LDL) cholesterol is a key factor in the development of atherosclerotic cardiovascular disease.[1][2] The cellular uptake of LDL is primarily mediated by the LDL receptor (LDLR).[3] A critical regulator of LDLR levels is Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), which binds to the LDLR and targets it for lysosomal degradation, thereby reducing the clearance of LDL from the circulation.[4][5][6] Another key pathway in cholesterol homeostasis is the endogenous cholesterol biosynthesis pathway, with HMG-CoA reductase being the rate-limiting enzyme.[7][8]

Given its nomenclature, LDL-IN-4 is presumed to be an inhibitor within the LDL metabolic pathway. Its efficacy can be assessed by examining its impact on various stages of LDL processing, from receptor binding and internalization to receptor recycling and cholesterol biosynthesis. The following assays are recommended to elucidate the specific molecular target and quantify the biological activity of LDL-IN-4.

Recommended Assays for LDL-IN-4 Efficacy Testing

A multi-pronged approach is recommended to comprehensively evaluate the efficacy of LDL-IN-4. This includes cellular assays to measure LDL uptake and LDLR protein levels, as well as biochemical assays to assess the activity of key enzymes in related pathways.

Cellular LDL Uptake Assay

This assay directly measures the ability of cells to take up fluorescently labeled LDL from the surrounding medium. A decrease in LDL uptake in the presence of LDL-IN-4 would suggest that the compound interferes with the LDL internalization process, possibly by inhibiting LDLR function or expression.

LDL Receptor (LDLR) Expression Assay

To determine if LDL-IN-4 affects the amount of LDLR on the cell surface, a quantitative analysis of LDLR protein levels is crucial. This can be achieved through methods such as Western blotting or flow cytometry. An increase in LDLR levels would suggest that LDL-IN-4 may inhibit a negative regulator of the receptor, such as PCSK9.

PCSK9 Activity and Binding Assays

If LDL-IN-4 is hypothesized to be a PCSK9 inhibitor, it is essential to directly measure its effect on PCSK9 activity. This can be done by assessing the binding of PCSK9 to the LDLR or by measuring the levels of secreted PCSK9.

HMG-CoA Reductase Activity Assay

To investigate if LDL-IN-4 affects the cholesterol biosynthesis pathway, a direct measurement of the activity of HMG-CoA reductase, the rate-limiting enzyme, is recommended.

Data Presentation: Quantitative Analysis of LDL-IN-4 Efficacy

The following tables provide examples of how to structure and present quantitative data from the recommended assays. These tables are designed for easy comparison of LDL-IN-4's efficacy against known modulators of the LDL pathway.

Table 1: Dose-Response of LDL-IN-4 on Cellular LDL Uptake

| Concentration of LDL-IN-4 (nM) | Percent Inhibition of LDL Uptake (Mean ± SD) | IC50 (nM) |

| 0.1 | 5.2 ± 1.1 | \multirow{6}{*}{[Calculated Value]} |

| 1 | 15.8 ± 2.5 | |

| 10 | 48.9 ± 4.3 | |

| 100 | 85.1 ± 3.8 | |

| 1000 | 95.3 ± 2.1 | |

| Control (Vehicle) | 0 ± 1.5 |

Table 2: Effect of LDL-IN-4 on Cell Surface LDLR Expression

| Treatment | Fold Change in LDLR Expression (Mean ± SD) |

| Control (Vehicle) | 1.0 ± 0.1 |

| LDL-IN-4 (100 nM) | [Calculated Value] |

| PCSK9 Inhibitor (Positive Control, e.g., Evolocumab) | 2.5 ± 0.3 |

| Statin (Positive Control, e.g., Atorvastatin) | 1.8 ± 0.2 |

Table 3: Inhibition of PCSK9-LDLR Binding by LDL-IN-4

| Concentration of LDL-IN-4 (nM) | Percent Inhibition of PCSK9-LDLR Binding (Mean ± SD) | IC50 (nM) |

| 1 | 8.1 ± 1.9 | \multirow{5}{*}{[Calculated Value]} |

| 10 | 25.4 ± 3.2 | |

| 100 | 62.7 ± 5.1 | |

| 1000 | 91.2 ± 2.9 | |

| Control (Vehicle) | 0 ± 2.1 |

Table 4: Dose-Dependent Inhibition of HMG-CoA Reductase Activity by LDL-IN-4

| Concentration of LDL-IN-4 (µM) | Percent Inhibition of HMG-CoA Reductase Activity (Mean ± SD) | IC50 (µM) |

| 0.1 | 2.3 ± 0.8 | \multirow{5}{*}{[Calculated Value]} |

| 1 | 10.5 ± 2.1 | |

| 10 | 45.6 ± 4.7 | |

| 100 | 88.9 ± 3.5 | |

| Control (Vehicle) | 0 ± 1.2 |

Experimental Protocols

Protocol 1: Cellular LDL Uptake Assay

Objective: To quantify the effect of LDL-IN-4 on the uptake of fluorescently labeled LDL by cultured cells.

Materials:

-

Human hepatoma cell line (e.g., HepG2)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Fluorescently labeled LDL (e.g., DiI-LDL or Bodipy-LDL)

-

LDL-IN-4

-

Positive control (e.g., unlabeled LDL for competition)

-

Negative control (vehicle, e.g., DMSO)

-

96-well black, clear-bottom plates

-

Fluorescence plate reader or fluorescence microscope

Procedure:

-

Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Serum Starvation: The next day, replace the growth medium with a serum-free medium to upregulate LDLR expression and incubate for 18-24 hours.

-

Compound Treatment: Treat the cells with varying concentrations of LDL-IN-4 (e.g., 0.1 nM to 1 µM) and controls for a predetermined time (e.g., 1-4 hours).

-

LDL Uptake: Add fluorescently labeled LDL to each well at a final concentration of 10 µg/mL and incubate for 4 hours at 37°C.

-

Washing: Aspirate the medium and wash the cells three times with cold PBS to remove unbound LDL.

-

Quantification:

-

Plate Reader: Add cell lysis buffer and measure the fluorescence intensity using a plate reader at the appropriate excitation/emission wavelengths.

-

Microscopy: Visualize and quantify the intracellular fluorescence using a fluorescence microscope and image analysis software.

-

-

Data Analysis: Calculate the percentage of LDL uptake inhibition relative to the vehicle control. Determine the IC50 value of LDL-IN-4.

Protocol 2: Western Blot for LDLR Expression

Objective: To determine the effect of LDL-IN-4 on the total cellular protein levels of the LDL receptor.

Materials:

-

HepG2 cells

-

6-well plates

-

LDL-IN-4

-

Positive controls (e.g., a known PCSK9 inhibitor, a statin)

-

Vehicle control

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibody against LDLR

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed HepG2 cells in 6-well plates and grow to 70-80% confluency. Treat cells with LDL-IN-4 and controls for 24 hours.

-

Cell Lysis: Wash cells with cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary anti-LDLR antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the LDLR signal to the loading control. Calculate the fold change in LDLR expression relative to the vehicle control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows relevant to the assessment of LDL-IN-4.

Caption: LDL Uptake and PCSK9-mediated Degradation Pathway.

Caption: Simplified Cholesterol Biosynthesis Pathway.

Caption: Experimental Workflow for the Cellular LDL Uptake Assay.

References

- 1. LDL: The "Bad" Cholesterol: MedlinePlus [medlineplus.gov]

- 2. LDL Cholesterol: Definition, Risks, and How to Lower It [webmd.com]

- 3. Biochemistry, LDL Cholesterol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. PCSK9 and LDLR degradation: regulatory mechanisms in circulation and in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Cholesterol - Wikipedia [en.wikipedia.org]

- 8. Lipoprotein Metabolism and Cholesterol Synthesis – Cell Biology, Genetics, and Biochemistry for Pre-Clinical Students [pressbooks.lib.vt.edu]

LDL-IN-4 solution preparation and stability

Despite a comprehensive search, detailed information regarding a specific molecule designated "LDL-IN-4," including its solution preparation and stability, is not publicly available.

Initial and targeted searches for "LDL-IN-4" did not yield any specific chemical compound with this name. The search results predominantly focused on the broader topic of Low-Density Lipoprotein (LDL) cholesterol, its physiological role, and various therapeutic inhibitors that target pathways associated with LDL metabolism.

It is highly probable that "LDL-IN-4" is an internal, proprietary, or non-standardized designation for a research compound that is not described in publicly accessible scientific literature or commercial product listings. Without the chemical structure or a recognized name for this molecule, it is not possible to provide the requested detailed application notes, experimental protocols, and data visualizations.

The conducted searches did yield extensive information on the following related topics:

-

Low-Density Lipoprotein (LDL) Cholesterol: Its biochemical structure, function in cholesterol transport, and role in the development of cardiovascular disease.

-

LDL Cholesterol Stability: Studies on the stability of LDL cholesterol in biological samples under various storage conditions.

-

Inhibitors of LDL-related pathways: Information on classes of drugs that lower LDL cholesterol, such as statins and PCSK9 inhibitors, including their mechanisms of action.

However, none of these results provided the specific data required to create the detailed protocols and application notes for a compound named "LDL-IN-4."

For researchers, scientists, and drug development professionals seeking information on a specific compound, it is crucial to use a standardized and publicly recognized identifier, such as a formal chemical name (IUPAC), CAS registry number, or a common name found in scientific literature.

If "LDL-IN-4" is a compound you are working with, we recommend consulting internal documentation, the compound supplier, or the primary research source that designated this name for information regarding its properties, solution preparation, and stability.

Application Notes and Protocols for Measuring LDL-IN-4 Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction